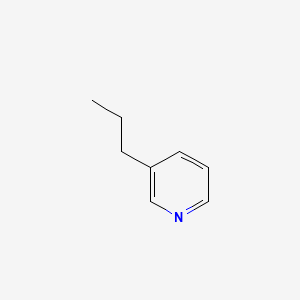

3-Propylpyridine

描述

Overview of Pyridine (B92270) Heterocycles in Organic Synthesis and Materials Science

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of heterocyclic chemistry. researchgate.net Its structure, analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, imparts unique chemical properties that make it a vital component in a vast array of chemical transformations. scielo.brontosight.ai Pyridine and its derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiacs.org Their ability to act as ligands for metal catalysts, their role in the formation of ionic liquids, and their presence in biologically active molecules underscore their importance. nih.govresearchgate.net In materials science, pyridine-containing polymers and frameworks are explored for applications in gas storage, catalysis, and the development of functional materials with specific electronic and optical properties. researchgate.netvulcanchem.com

The Role of Alkylpyridine Derivatives as Fundamental Building Blocks

Alkylpyridines, which are pyridine rings substituted with one or more alkyl groups, are a significant subclass of pyridine derivatives. nist.gov The position and nature of the alkyl substituent can profoundly influence the compound's physical and chemical properties, including its reactivity, solubility, and biological activity. nist.gov These derivatives serve as essential intermediates in the chemical industry. For instance, they are used in the synthesis of pharmaceuticals like antihistamines and anti-inflammatory agents, as well as in the production of herbicides, insecticides, and fungicides. nist.gov The development of efficient synthetic methods for functionalizing pyridine derivatives, including alkylation, is a key area of research, as it expands the toolbox for creating novel and complex molecules. mdpi.com

Research Trajectories of 3-Propylpyridine within Chemical Sciences

Research involving this compound has evolved from its identification and synthesis to its application in diverse fields. Initially recognized for its distinct aroma, it found use as a flavoring agent in the food industry. nist.govscielo.br Its role as a chemical intermediate has been a significant area of investigation, particularly in the synthesis of pharmaceuticals and agrochemicals where the propylpyridine scaffold can be a key structural motif. nist.gov

More recent research has explored the utility of this compound in more specialized areas of chemical science. For example, its derivatives have been incorporated into advanced materials like silsesquioxane polymers. These hybrid organic-inorganic materials, such as 3-n-propylpyridinium silsesquioxane chloride, have shown promise in the development of electrochemical sensors and biosensors due to their film-forming properties and ability to immobilize other molecules. x-mol.net Furthermore, this compound has been used as a substrate in fundamental studies of reaction mechanisms, such as in research on site-selective C-H functionalization, which is crucial for developing more efficient and targeted synthetic methods. The identification of this compound in natural products, such as in certain types of tea, has also opened new avenues for research into its natural occurrence and potential biological roles.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | vulcanchem.comnist.gov |

| Molecular Weight | 121.18 g/mol | vulcanchem.com |

| Appearance | Colorless to pale yellow liquid | scielo.br |

| Boiling Point | 186.7 °C at 760 mmHg | nist.gov |

| Flash Point | 64.7 °C | nist.gov |

| Density | 0.918 g/cm³ | nist.gov |

| Refractive Index | 1.495 | nist.gov |

| IUPAC Name | This compound | vulcanchem.com |

| CAS Number | 4673-31-8 | vulcanchem.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic reactions. One documented method involves the reaction of 3-picoline with propionic anhydride (B1165640). researchgate.net While specific details of this particular synthesis are not extensively available in the provided search results, the general principles of alkylation of pyridines are well-established.

Another approach to synthesizing propyl-substituted pyridines involves the reaction of methyl n-propyl ketone. The conversion of such ketones to n-propylpyridine highlights a different synthetic strategy.

Furthermore, the synthesis of related compounds, such as 3-methyl-4-propyl-pyridine, has been described from the reaction of 3-picoline and propionic anhydride, indicating that similar precursors can be used to generate various propyl-substituted pyridines. ontosight.ai The synthesis of prothionamide, an anti-tuberculosis drug, involves intermediates like 3-propyl-4-cyanopyridine, which is synthesized from 4-cyanopyridine (B195900) and n-butyric acid. This demonstrates the industrial relevance of synthesizing propyl-substituted pyridines.

Applications and Research Findings

In Materials Science

Derivatives of this compound have been instrumental in the development of novel materials. A significant area of research is the synthesis and application of 3-n-propylpyridinium silsesquioxane chloride. x-mol.net This polymer, formed through a sol-gel process, can create stable thin films on various substrates. These films have been utilized to create ion-selective electrodes for the detection of ions like chromate (B82759) (Cr(VI)). The pyridinium (B92312) group in the polymer acts as an anion exchanger.

Furthermore, these silsesquioxane materials functionalized with 3-propylpyridinium have been used to create nanocomposites, for example, by incorporating gold nanoparticles. These nanocomposites have been investigated for their electrocatalytic activity and have been applied in the development of non-enzymatic electrochemical sensors for detecting molecules like nitrite (B80452) in food products.

As a Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nist.gov For example, it is a known impurity in the synthesis of prothionamide, an anti-tuberculosis drug, highlighting its relevance in pharmaceutical manufacturing processes. The synthesis of this compound-4-carbothioamide, a related compound, has been detailed in the context of prothionamide impurity profiling.

The chemical structure of this compound allows for various functionalization reactions, making it a versatile building block for creating a library of new compounds with potential biological activities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAXEZHEGARMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063551 | |

| Record name | 3-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-31-8 | |

| Record name | 3-Propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL457JM1P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Propylpyridine and Its Structural Congeners

Methodologies for Pyridine (B92270) Ring Construction with Alkyl Substituents

The de novo synthesis of the pyridine ring provides a direct route to specifically substituted derivatives. These methods often involve the condensation of acyclic precursors. rsc.orgbaranlab.org

Classical and Contemporary Approaches to Functionalized Pyridines

Classical methods for pyridine synthesis often rely on condensation reactions of carbonyl compounds and ammonia (B1221849) or its derivatives. baranlab.org For instance, the Hantzsch pyridine synthesis, though traditionally used for dihydropyridines, can be adapted to produce pyridines. A more direct approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to yield the aromatic pyridine ring. baranlab.org Variations of this theme have been developed to improve yields and expand substrate scope. baranlab.org

Contemporary approaches offer more modular and functional group-tolerant methods. One such strategy involves a cascade reaction that includes a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govscispace.com This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford highly substituted pyridines in moderate to excellent yields. nih.govscispace.com This method's mild, neutral pH conditions allow for the incorporation of a wide variety of functional groups. scispace.com Another modern approach is the transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile, which provides a powerful means to construct highly substituted pyridine rings. researchgate.net

A convergent synthesis strategy has been successfully employed for the total synthesis of 3-alkylpyridine alkaloids like (±)-ikimine A and both enantiomers of niphatesine C. tandfonline.comrsc.orgrsc.org This approach is based on the acylation of a thiophene (B33073) precursor, followed by reductive desulfurization and functional group transformations, establishing a general route to racemic and chiral 3-alkylpyridines. tandfonline.comrsc.org

Stereoselective and Regioselective Synthesis of Pyridine Derivatives

Achieving stereoselectivity and regioselectivity is a critical challenge in the synthesis of complex pyridine derivatives. The reaction of Grignard reagents with pyridine N-oxides offers a pathway to substituted pyridines. rsc.orgrsc.org While these reactions can sometimes lead to mixtures of 2- and 4-substituted products, blocking one of these positions can ensure regioselectivity. rsc.org Furthermore, the addition of alkyl Grignard reagents to pyridine-N-oxides can be performed regio- and stereoselectively to yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines, which can then be aromatized to the corresponding alkylpyridines. acs.orgdiva-portal.org

Catalytic methods have also been developed to control selectivity. For example, the dearomatization of pyridine derivatives can lead to the stereoselective synthesis of partially hydrogenated pyridines and pyridones. mdpi.com A chemo-enzymatic, one-pot cascade reaction has been shown to produce stereo-defined 3- and 3,4-substituted piperidines from activated pyridines. mdpi.com Regioselective synthesis of pyridines can also be achieved by the addition of malonate anions to pyridine N-oxide derivatives that have been activated with trifluoromethanesulfonic anhydride (B1165640), selectively affording either 2- or 4-substituted pyridines. nih.gov

Direct C–H Functionalization Strategies for Pyridine Systems

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine ring, avoiding the need for pre-functionalized starting materials. rsc.orgthieme-connect.comthieme-connect.com However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present significant challenges. rsc.orgeurekaselect.com

Metal-Catalyzed C–H Functionalization.snnu.edu.cnrsc.orgbeilstein-journals.org

Transition metal catalysis has been instrumental in overcoming the inherent challenges of pyridine C–H functionalization, enabling alkylation, arylation, and other transformations. thieme-connect.combeilstein-journals.orgsioc-journal.cnresearchgate.net

The electronic properties of the pyridine ring generally favor functionalization at the C2 (ortho) and C4 (para) positions. snnu.edu.cn

Ortho-Selectivity : The coordination of the pyridine nitrogen to a metal center often directs C–H activation to the C2-position. beilstein-journals.orgnsf.gov A variety of transition metals, including rhodium, iridium, and rare earth metals, have been used to catalyze the ortho-alkylation and arylation of pyridines. beilstein-journals.org For instance, a heterobimetallic Rh–Al catalyst has been reported for the selective C2-monoalkylation of unsubstituted pyridines with alkenes. beilstein-journals.org Another approach utilizes an iridium complex with a Lewis acidic boryl ligand. The pyridine nitrogen coordinates to the boron, directing the iridium to activate the ortho-C–H bond with high regiospecificity. nih.govacs.org

Meta-Selectivity : Achieving meta-selective C–H functionalization of pyridines is particularly challenging due to the ring's electronic properties. snnu.edu.cnnih.gov Strategies to achieve this include the use of directing groups, non-directed metalation, and temporary dearomatization. snnu.edu.cnnih.gov For example, an iridium-based catalytic system has been developed for the meta-C–H silylation of pyridines. snnu.edu.cn Copper-catalyzed meta-selective C-H arylation of pyridines has also been achieved through bench-stable dearomatized oxazino pyridine intermediates. nih.gov

Para-Selectivity : Para-selective C–H functionalization often relies on sterically hindering the ortho positions. acs.org A dual Ni/Lewis acid catalytic system has been used for the direct C-4 alkylation of pyridines. beilstein-journals.org Another strategy involves the use of a removable blocking group derived from maleic acid, which enables Minisci-type decarboxylative alkylation specifically at the C-4 position. chemrxiv.orgnih.gov Furthermore, oxazino pyridine intermediates, which can be used for meta-functionalization, can be switched to undergo highly para-selective functionalization under acidic conditions. acs.orgnih.govresearchgate.net

Table 1: Regioselective C-H Functionalization of Pyridines

| Selectivity | Metal Catalyst/System | Method | Reference |

|---|---|---|---|

| Ortho | Rh-Al, Ir-Boryl | Directing Group Assisted C-H Activation | beilstein-journals.orgnih.govacs.org |

| Meta | Ir, Cu | Directing Group, Dearomatization | snnu.edu.cnnih.govnih.gov |

| Para | Ni/Lewis Acid, Blocking Group | Steric Hindrance, Transient Intermediates | beilstein-journals.orgacs.orgchemrxiv.orgnih.gov |

The development of specialized ligands has enabled highly selective C–H functionalization reactions. Chiral ligands can induce enantioselectivity, while other ligands can control site-selectivity in molecules with multiple C–H bonds. rsc.orgrsc.orgresearchgate.net For instance, the combination of a palladium catalyst with specific ligands allows for the enantio- and site-selective remote C–H arylation of 2-(2-phenylpropyl)pyridine derivatives. rsc.orgrsc.orgresearchgate.net By choosing the appropriate ligand, either γ-C(sp³)–H arylation or δ-C(sp²)–H cross-coupling can be achieved with high enantioselectivity and good yields. rsc.orgrsc.org This ligand-enabled approach overcomes the challenge of stabilizing higher-membered palladacycles, which are necessary for remote C–H activation. rsc.org The use of pyridine-type ligands has also been shown to be crucial for the meta-C–H arylation of phenethylamine (B48288) and benzylamine (B48309) derivatives. nih.gov

Table 2: Ligand-Enabled Remote C-H Arylation

| Ligand | Metal | Substrate Type | Selectivity | Reference |

|---|---|---|---|---|

| Acetyl-protected aminoethyl phenyl thioether | Palladium | 2-(2-phenylpropyl)pyridine | γ-C(sp³)–H arylation | rsc.orgrsc.org |

| L-pyroglutamic acid | Palladium | 2-(2-phenylpropyl)pyridine | δ-C(sp²)–H cross-coupling | rsc.orgrsc.org |

| 4-acetylpyridine | Palladium | Phenethylamines, Benzylamines | meta-C–H arylation | nih.gov |

Ortho-, Meta-, and Para-Selective C–H Bond Activation

Transition Metal-Free C–H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy for modifying organic molecules, including pyridines. researchgate.netresearchgate.net While transition metal catalysis has been a mainstay in this field, there is a growing interest in developing transition-metal-free alternatives to avoid the costs and potential toxicity associated with these metals. sci-hub.senih.gov

Recent advancements have demonstrated the feasibility of transition-metal-free C–H functionalization of pyridines. sci-hub.seresearcher.life These methods often rely on the inherent reactivity of the pyridine ring or the use of main-group reagents and radical chemistry. sci-hub.se For instance, the electronic properties of the pyridine ring, with its electron-deficient character, make it susceptible to certain types of C–H functionalization reactions. sci-hub.sewikipedia.org A notable strategy involves a redox-neutral dearomatization-rearomatization process, which allows for highly regioselective meta-C–H functionalization of pyridines, enabling the introduction of various functional groups. researchgate.net Another approach utilizes the generation of 4-sodiopyridines, which can then undergo transition-metal-free alkylation with primary alkyl halides. researchgate.net

These transition-metal-free methods offer several advantages, including often milder reaction conditions and high chemo- and regioselectivity, which are crucial for the late-stage functionalization of complex molecules. researcher.liferesearchgate.net

Deoxygenative C–H Functionalization of Pyridine-N-oxides

Pyridine-N-oxides are versatile intermediates in pyridine chemistry. wikipedia.orgresearchgate.net The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making them more susceptible to nucleophilic attack. thieme-connect.de This activation can be harnessed for C–H functionalization through a deoxygenative process. researchgate.netresearchgate.net

In this approach, the pyridine is first oxidized to its corresponding N-oxide. wikipedia.orgbhu.ac.in This transformation alters the electronic distribution of the ring, enhancing the electrophilicity of the C2 and C4 carbons. thieme-connect.de The N-oxide can then react with a variety of nucleophiles, followed by the removal of the oxygen atom (deoxygenation) to yield the functionalized pyridine. wikipedia.org This strategy has been successfully employed for the introduction of various functional groups, including sulfur-containing moieties. researchgate.netresearchgate.net The use of activating agents like tosyl chloride (TsCl) can further enhance the reactivity of the C2 position towards nucleophiles. researchgate.net

This methodology provides a powerful tool for regioselective functionalization, particularly at the 2-position, which can be challenging to achieve through other means. researchgate.net The reactions often proceed under mild conditions and exhibit good functional group tolerance. researchgate.netresearchgate.net

Deaminative Transformation of Aminopyridines for Functionalization

Aminopyridines serve as another valuable class of starting materials for the functionalization of the pyridine ring. Deaminative functionalization involves the conversion of an amino group into another functional group. nih.gov This transformation typically proceeds through the in situ formation of a pyridinium (B92312) salt or a diazonium species, which can then be displaced by a nucleophile. nih.govnih.gov

Recent developments have focused on direct deaminative functionalization methods that avoid the need for pre-activation steps. nih.gov One such approach involves the formation of a pyridinium ion in situ, which then allows for deaminative functionalization via a nucleophilic aromatic substitution (SNAr) mechanism, particularly for electron-poor aromatic systems. nih.gov Another strategy utilizes the formation of Katritzky-type pyridinium salts, which can then undergo radical generation for subsequent functionalization. nih.gov These methods have been applied to the diversification of amino acids and peptides, showcasing their potential for complex molecule synthesis. nih.gov

Deaminative strategies offer a complementary approach to other functionalization methods, providing access to a different range of substituted pyridines. researchgate.netresearchgate.net

Derivatization Techniques for Pyridine Ring Modification

Beyond the direct functionalization of C–H bonds, various derivatization techniques are employed to modify the pyridine ring, enhancing its reactivity or introducing specific functionalities for particular applications.

Chemical Derivatization for Enhanced Reactivity or Specific Applications

Chemical derivatization of the pyridine ring is a common strategy to tune its electronic and steric properties, thereby influencing its reactivity and biological activity. nih.gov For example, the introduction of an electron-withdrawing group can make the ring more susceptible to nucleophilic attack, while an electron-donating group can facilitate electrophilic substitution.

One important derivatization is the formation of quaternary pyridinium salts by reacting the pyridine nitrogen with alkyl halides. gcwgandhinagar.comgoogle.com This process increases the electrophilicity of the ring, making it more reactive towards nucleophiles. acs.org Another key derivatization is the formation of pyridine-N-oxides, as discussed previously, which activates the ring for various transformations. wikipedia.orgbhu.ac.in The attachment of various functional groups such as amino, hydroxy, and methoxy (B1213986) groups can also significantly enhance the bioactivity of pyridine-containing compounds. nih.gov These derivatization methods are crucial for synthesizing a wide array of pyridine derivatives with applications in pharmaceuticals and agrochemicals. researchgate.netnih.gov

Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridines, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it inherently susceptible to attack by nucleophiles at these positions. gcwgandhinagar.comuoanbar.edu.iq

The SNAr reaction typically involves the displacement of a good leaving group, such as a halide, by a nucleophile. acs.org The reactivity towards SNAr is significantly higher at the C2 and C4 positions compared to the C3 position due to the stabilization of the negatively charged intermediate (Meisenheimer complex) by the adjacent nitrogen atom. uoanbar.edu.iq The choice of nucleophile is broad and can include alkoxides, thiolates, and amines. wikipedia.org Recent advancements have focused on developing milder reaction conditions and expanding the scope of nucleophiles that can be used. acs.org For instance, the combination of C-H fluorination followed by SNAr of the resulting 2-fluoroheteroarenes provides a versatile method for late-stage functionalization. acs.org

| Position | Reactivity towards SNAr | Stabilizing Factor |

| C2 | High | Resonance stabilization of the negative charge by the nitrogen atom. |

| C4 | High | Resonance stabilization of the negative charge by the nitrogen atom. |

| C3 | Low | Lack of direct resonance stabilization of the negative charge by the nitrogen atom. |

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring exhibits dual reactivity, participating in both electrophilic and nucleophilic reactions, although its reactivity differs significantly from that of benzene (B151609). wikipedia.orgslideshare.net

Electrophilic Reactions: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.orguoanbar.edu.iq These reactions, when they do occur, generally take place at the 3-position, which is the most electron-rich carbon atom. wikipedia.orgslideshare.net Common electrophilic substitution reactions like nitration and sulfonation are sluggish and often require harsh conditions. wikipedia.org Friedel-Crafts alkylation and acylation typically fail as they lead to addition at the nitrogen atom. wikipedia.org However, activation of the pyridine ring, for instance by conversion to the N-oxide, can promote electrophilic substitution at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com

Nucleophilic Reactions: Conversely, the pyridine ring is highly activated towards nucleophilic attack, especially at the 2- and 4-positions. wikipedia.orggcwgandhinagar.comuoanbar.edu.iq This reactivity is similar to that of imines and carbonyl compounds. wikipedia.org A classic example is the Chichibabin reaction, which yields 2-aminopyridine (B139424) derivatives upon treatment with sodium amide. wikipedia.org Organometallic reagents, such as organolithium compounds, also readily add to the 2-position. slideshare.net

| Reaction Type | Preferred Position(s) | Reactivity Compared to Benzene |

| Electrophilic Substitution | C3 | Less reactive |

| Nucleophilic Substitution | C2, C4 | More reactive |

Elucidating the Chemical Reactivity and Transformation Pathways of 3 Propylpyridine

Mechanistic Investigations of Pyridine (B92270) Derivatization Reactions

Understanding the underlying mechanisms of pyridine derivatization is crucial for developing novel and efficient synthetic methods. This section delves into the proposed pathways for forming carbon-phosphorus (C–P) bonds on the pyridine ring and the critical role of intermediates in these functionalization reactions.

Proposed Reaction Pathways for C–P Bond Formation on Pyridine

The formation of a C–P bond on a pyridine ring can proceed through several mechanistic pathways, largely dependent on the reagents and reaction conditions.

One proposed mechanism for metal-free phosphination involves the activation of the pyridine ring. mdpi.comnih.gov For instance, the reaction can be initiated by the nucleophilic attack of pyridine on triflic anhydride (B1165640) (Tf2O) to form a pyridinium (B92312) triflyl salt. mdpi.comnih.gov Subsequent addition of a phosphine (B1218219) to this activated salt leads to the formation of the C–P bond. mdpi.com

Theoretical studies using density functional theory (DFT) have shed light on the intricacies of these reactions. For the phosphination of pyridine with triethyl phosphite (B83602) (P(OEt)3), the reaction is believed to occur in five stages, with ethyl abstraction being the rate-determining step. nih.govresearchgate.net In contrast, the phosphination of 2-phenylpyridine (B120327) with triphenylphosphine (B44618) (PPh3) is a four-step reaction where proton abstraction is the rate-limiting step. nih.govresearchgate.net

Radical pathways also play a significant role in C–P bond formation. For example, the photocatalytic reaction of pyridylazo sulfones with triphenyl phosphite under visible light generates radical intermediates that lead to the formation of pyridine-3-phosphonates. nih.govencyclopedia.pub Another method involves the silver(I)-catalyzed reaction of pyridines with dialkyl phosphonates, which proceeds through a radical pathway initiated by the oxidation of Ag(I) to Ag(II). nih.govencyclopedia.pub

The cleavage of the C–P bond in heterocyclic α-substituted phosphonates under acidic conditions has also been studied. One proposed mechanism is a dissociative-type [SN1(P)] pathway. This involves protonation of the nitrogen atom, followed by cleavage of the C–P bond to form an enamine-like moiety and a metaphosphate-like intermediate. chim.it

| Reaction Type | Key Reagents | Proposed Mechanism | Rate-Determining Step |

| Metal-Free Phosphination | Pyridine, Tf2O, Phosphine | Nucleophilic attack, formation of pyridinium salt, phosphine addition mdpi.comnih.gov | Varies with phosphine (e.g., ethyl abstraction for P(OEt)3) nih.govresearchgate.net |

| Photocatalytic Phosphination | Pyridylazo sulfone, Triphenyl phosphite | Radical formation under visible light nih.govencyclopedia.pub | - |

| Ag(I)-Catalyzed Phosphorylation | Pyridine, Dialkyl phosphonate, K2S2O8 | Radical pathway via Ag(II) intermediate nih.govencyclopedia.pub | - |

| C-P Bond Cleavage | Heterocyclic α-substituted phosphonates, Acid | Dissociative-type [SN1(P)] pathway chim.it | C-P bond cleavage chim.it |

Role of Intermediates in Pyridine Functionalization

A common strategy for meta-functionalization involves the temporary dearomatization of the pyridine ring. This process transforms the pyridine into a more electron-rich intermediate, such as an enamine or dienamine, which is most nucleophilic at the β-nitrogen position. snnu.edu.cn These dearomatized intermediates can then react with various electrophiles, followed by rearomatization to yield the meta-functionalized pyridine. snnu.edu.cn

One example of this is the use of Zincke imine intermediates. These are formed through the Zincke reaction and have been utilized for selective halogenation and isotopic labeling at the C3 position. researchgate.net Another approach involves the reaction of pyridines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form 1,4-dipoles, which can then react to form oxazino-pyridine intermediates. These intermediates, resembling dienamines, are nucleophilic and can be used in one-pot functionalization protocols. researchgate.netthieme-connect.com

Pyridinium salts are another class of important intermediates. N-phosphonium pyridinium intermediates, for instance, have been found to be unusually reactive in S-N-Ar reactions, allowing for C–P bond formation at ambient temperatures. nih.gov The formation of these salts can be achieved through the oxidative reaction of pyridine C–H precursors with phosphines attacking N-triflylpyridinium salts. nih.gov

In ruthenium-mediated C–H functionalization of pyridine, a vinylidene-containing intermediate, [Ru(η5-C5H5)(py)(═C═CHR)(PPh3)]+, has been proposed. This intermediate can then lead to either the desired product or a deactivated pyridylidene-containing complex, depending on the reaction conditions. acs.org

| Intermediate Type | Formation Method | Role in Functionalization | Example Application |

| Dearomatized Intermediates | Temporary dearomatization | Act as electron-rich nucleophiles for meta-functionalization snnu.edu.cn | Reaction with electrophiles followed by rearomatization snnu.edu.cn |

| Zincke Imine Intermediates | Zincke reaction | Enable selective C3-halogenation and isotopic labeling researchgate.net | Photochemical reaction with amidyl radicals for C3-amination researchgate.net |

| Oxazino-pyridine Intermediates | Reaction with DMAD and methyl pyruvate | Serve as nucleophilic dienamine-like species researchgate.netthieme-connect.com | Regioselective difluoromethylation thieme-connect.com |

| N-Phosphonium Pyridinium Salts | Activation of halopyridines | Highly reactive intermediates for S-N-Ar reactions nih.gov | Facile phosphonium (B103445) salt synthesis at ambient temperatures nih.gov |

| Vinylidene-containing Ru Complex | Ruthenium-mediated C-H activation | Key branching point for productive vs. unproductive pathways acs.org | Formation of 2-substituted E-styrylpyridines acs.org |

Regioselectivity and Stereoselectivity in Pyridine Functionalization

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups on the pyridine ring is a central theme in synthetic chemistry. The inherent electronic properties of the pyridine ring often favor functionalization at the C2 and C4 positions, making C3 functionalization a more complex task. researchgate.net

The hard/soft acid/base (HSAB) model is often used to rationalize the regioselectivity of nucleophilic additions to N-acyl pyridinium salts. acs.org The choice of nucleophile, acylating agent, and reaction conditions can lead to selective 1,2- or 1,4-additions. acs.org For instance, in the reaction of pyridine with P(OEt)3, a high selectivity for the C4-phosphonate is observed. nih.gov Conversely, a metal-free, BF3·OEt2-mediated phosphonation of various pyridines shows complete C4-regioselectivity. acs.org

The presence of substituents on the pyridine ring also significantly influences regioselectivity. acs.org A group at the 4-position generally directs addition to the 2-position. acs.org In some cases, dearomatization-rearomatization sequences involving intermediates like Zincke imines can achieve highly regioselective meta-C–H functionalization. researchgate.net

Stereoselectivity is particularly important when creating chiral centers. Catalytic enantioselective additions to the 2-position of N-activated pyridines have been described. acs.org Chiral half-sandwich scandium complexes, for example, have been used as catalysts for the enantioselective C–H bond addition of pyridines to α-olefins, producing enantioenriched alkylated pyridine derivatives with high stereoselectivity. acs.org In the reaction of pyridine N-oxides with Grignard reagents, complete regioselectivity for addition at the 2-position is often observed, and the reaction can be rendered stereoselective. rsc.org

Addition Reactions of C–H Bonds of Pyridine Derivatives to Alkenes

The direct addition of C–H bonds across alkenes, known as hydroalkylation, is an atom-economical method for forming C–C bonds. In the context of pyridine derivatives, this reaction allows for the introduction of alkyl groups onto the pyridine ring.

Zirconium complexes bearing amine-bridged bis(phenolato) ligands have been developed to catalyze the addition of both C(sp2)–H and C(sp3)–H bonds of pyridine derivatives to alkenes. acs.orgnih.gov The activity and regioselectivity of these reactions are influenced by the electronic and steric properties of the ligand backbones. acs.orgnih.gov

Rare-earth metal complexes have also been employed as catalysts for this transformation. Chiral half-sandwich rare-earth alkyl complexes can catalyze the enantioselective C–H addition of pyridines to various alkenes, yielding enantioenriched products. acs.org Ruthenium catalysts, such as Ru3(CO)12, can facilitate the coupling of sp3 C–H bonds adjacent to a nitrogen atom in N-2-pyridynyl alkylamines with alkenes. nih.gov The presence of a directing group like pyridine is crucial for the success of this reaction. nih.gov

More recently, alkyl lithium has been used to catalyze the benzylic C–H bond addition of alkyl pyridines to α-alkenes, expanding the scope of electrophiles beyond traditionally polar ones. rsc.org Photocatalysis has also emerged as a powerful tool, enabling the hydroalkylation of vinyl arenes with 1,3-dicarbonyls under a nitrogen atmosphere. chemrxiv.org

| Catalyst System | Pyridine Derivative | Alkene Type | Key Features |

| Zirconium Complexes | Pyridine derivatives | Various alkenes | Catalyzes addition of C(sp2)-H and C(sp3)-H bonds acs.orgnih.gov |

| Chiral Rare-Earth Complexes | Pyridines | α-olefins | Enantioselective C-H addition acs.org |

| Ru3(CO)12 | N-2-pyridynyl alkylamines | Terminal, internal, cyclic alkenes | Addition of sp3 C-H bonds adjacent to nitrogen nih.gov |

| Alkyl Lithium | Alkyl pyridines | α-alkenes | Benzylic C-H bond addition rsc.org |

| Photocatalysis (4CzIPN/Brønsted base) | - | Vinyl arenes | Hydroalkylation with 1,3-dicarbonyls chemrxiv.org |

Nucleophilic Ring Opening Reactions for Propylamine Scaffold Synthesis

The pyridine ring can be opened by strong nucleophiles, a reaction that can be strategically employed in the synthesis of more complex scaffolds. The Zincke reaction, for example, involves the ring opening of a pyridinium salt by a primary amine. scielo.br This reaction proceeds via an SN(ANRORC) mechanism, which stands for Nucleophilic Addition, Ring Opening, and Ring Closing. scielo.br

Pyrylium (B1242799) salts, which are structurally related to pyridinium salts, are also susceptible to nucleophilic attack and ring opening. researchgate.net The reaction of pyrylium salts with amines is a well-known method for synthesizing pyridinium salts. researchgate.net

In a more complex cascade, N-CF3 pyridinium salts can undergo hydrolytic ring-opening, followed by a series of transformations including defluorination, intramolecular nucleophilic addition, intermolecular nucleophilic substitution, and dehydrofluorination to construct 2-functionalized nicotinaldehydes. rsc.org

N-pyridinium aziridines can serve as latent dual electrophiles. Ring-opening with organozinc nucleophiles, catalyzed by nickel, affords β-functionalized phenethylaminopyridinium salts. Subsequent reductive N–N cleavage provides access to β-phenethylamines, which contain a propylamine-like backbone. nih.gov

The synthesis of pyridine scaffolds themselves can be achieved through various methods. For instance, N-propargyl enaminones can act as masked polysubstituted pyridine cores in the N-pyridylation of N-heteroarenes. nih.gov This metal-free procedure occurs under mild conditions. nih.gov

Coordination Chemistry and Ligand Design Incorporating Propylpyridine Moieties

3-Propylpyridine as a Monodentate Ligand in Transition Metal Complexes

This compound, a derivative of pyridine (B92270), functions as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on its nitrogen atom. alfa-chemistry.com The presence of the propyl group at the 3-position influences its electronic properties and, consequently, its interaction with transition metals.

Electronic Properties and Their Influence on Metal Coordination

The electronic nature of a pyridine ligand can be modified by the introduction of substituents on the pyridine ring. alfa-chemistry.com Alkyl groups, such as the propyl group in this compound, are electron-donating. This electron-donating character increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and its ability to coordinate to metal centers. alfa-chemistry.com The position of the substituent also plays a role; substitution at the 3-position, as in this compound, primarily exerts an electronic effect with minimal steric hindrance around the nitrogen donor atom, which is a crucial factor for coordination. jscimedcentral.com

The enhanced electron-donating ability of this compound, compared to unsubstituted pyridine, can lead to stronger metal-ligand bonds. This can influence the stability and reactivity of the resulting metal complexes. The specific electronic and steric environment provided by ligands like this compound is critical in fields such as catalysis, where fine-tuning these properties can lead to improved catalytic performance. nsf.gov

Formation and Characterization of Metal-Propylpyridine Complexes

The formation of metal complexes with this compound can be achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. jscimedcentral.com The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the signals of the pyridine ring protons and carbons upon complexation. mdpi.com

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring in the IR spectrum can also indicate coordination to a metal ion. jscimedcentral.com

Elemental Analysis: This technique provides the elemental composition of the complex, which helps in confirming its stoichiometry. ekb.egmdpi.com

X-ray Crystallography: For crystalline complexes, single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. jscimedcentral.com

The coordination of monodentate pyridine ligands like this compound can result in various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. savemyexams.comphysicsandmathstutor.com For instance, four-coordinate complexes often adopt a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral. savemyexams.com

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Downfield shift of pyridine proton signals | Coordination to the metal center |

| IR | Shift in C=N stretching frequency | Ligand-metal bond formation |

| UV-Vis | Appearance of new absorption bands | d-d transitions or charge transfer bands |

Design of Multidentate Ligands Featuring Pyridine Scaffolds

Development of Bidentate and Tridentate Pyridine Derivatives

Bidentate and tridentate ligands can be synthesized by linking two or three pyridine units, respectively, or by incorporating other donor groups onto a pyridine scaffold. researchgate.net For instance, 2,2'-bipyridine (B1663995) and 2,2':6',2''-terpyridine are classic examples of bidentate and tridentate ligands, respectively, that form stable chelate complexes with various metal ions. researchgate.net

Ligand-Enabled Catalysis and Activity

The design of pyridine-based ligands has a profound impact on catalysis. nih.gov By modifying the steric and electronic properties of the ligand, the reactivity of the metal center can be precisely controlled to promote specific catalytic transformations. nih.govscispace.com Pyridine-based ligands have been instrumental in the development of catalysts for a wide range of reactions, including C-H activation and polymerization. nih.govrsc.org

For example, in palladium-catalyzed C(sp³)–H bond alkynylation, pyridine-based ligands have been shown to be crucial for the reaction's success. nih.govscispace.com The ligand's structure influences the yield and selectivity of the reaction. nih.gov Similarly, in the vinyl addition polymerization of norbornene, the catalytic activity of cobalt(II) complexes is significantly affected by whether the supporting Schiff base ligand is bidentate or tridentate. rsc.org

| Ligand Type | Coordination | Relative Catalytic Activity |

|---|---|---|

| N,N-bidentate | [LCCoCl2] | Highest |

| N,N,O-tridentate | [LBCoCl2] | Intermediate |

| N,N,N-tridentate | [LACoCl2] | Lowest |

The development of new pyridine-based ligands continues to be an active area of research, with the goal of creating more efficient and selective catalysts for a variety of chemical transformations.

Supramolecular Chemistry and Self Assembly of Pyridine Based Systems

Host-Guest Chemistry Involving Pyridine (B92270) Derivatives

Host-guest chemistry studies the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule. Pyridine derivatives frequently act as guests, binding within the cavities of host molecules like calixarenes, cyclodextrins, or metal-organic frameworks (MOFs).

Recent research has demonstrated the confinement of various pyridine derivatives within the pores of a magnesium-based MOF. acs.orgnih.gov In this system, the MOF acts as the host, and the pyridine derivatives are encapsulated as guests. This encapsulation is facilitated by strong O–H···N hydrogen bonds between water molecules in the framework and the nitrogen atom of the pyridine guest. nih.gov This interaction can lead to phenomena such as photoinduced electron transfer, where the host-guest complex develops long-lived charge-separated states upon UV irradiation. acs.orgnih.gov The specific substituents on the pyridine ring are noted to significantly influence the electron-transfer process. nih.gov

In other examples, water-soluble sulfonatocalixarenes have been used as hosts for pyridine and its methylated derivatives. nankai.edu.cn The binding strength and selectivity of these host-guest systems are highly dependent on pH. At a low pH of 2.0, where the pyridine guest is protonated, complexation is stronger due to favorable electrostatic interactions. nankai.edu.cn At a more neutral pH of 7.2, molecular selectivity is enhanced through C-H···π interactions. nankai.edu.cn The thermodynamics of these interactions are typically driven by favorable enthalpy changes (ΔH° < 0), indicating that hydrogen bonding, π-stacking, and van der Waals forces are the primary driving forces. nankai.edu.cn

Another class of hosts, tetraphenylethylene (B103901) (TPE) derivatives functionalized with pyridine rings, can selectively encapsulate guest molecules like m-phthalic acid due to complementary shapes, forming host-guest co-crystals. nih.gov

Table 1: Examples of Host-Guest Systems with Pyridine Derivatives

| Host Molecule | Guest Molecule(s) | Key Interactions & Findings |

| Magnesium-based MOF | Pyridine Derivatives | Strong O–H···N hydrogen bonds; formation of photoactive charge-separated states. acs.orgnih.gov |

| Sulfonatocalixarenes | Pyridine, Methylated Pyridines | pH-dependent binding; driven by electrostatic interactions, hydrogen bonds, and C-H···π forces. nankai.edu.cn |

| Pyridine-functionalized TPE | m-Phthalic Acid | Shape-selective co-crystallization; results in materials with switchable multicolor emission. nih.gov |

Coordination-Driven Supramolecular Self-Assembly

Coordination-driven self-assembly is a powerful strategy that utilizes the directional and predictable nature of metal-ligand coordination bonds to construct complex, well-defined 2D and 3D supramolecular architectures. frontiersin.org Pyridine-based ligands are extensively used in this approach due to the strong and well-characterized coordination of the pyridyl nitrogen to various transition metals, particularly square-planar metals like Palladium(II) and Platinum(II). nih.govoup.com

The process involves the spontaneous organization of judiciously designed metal "acceptors" and multitopic pyridine-based "donor" ligands into thermodynamically stable, discrete superstructures. frontiersin.org By carefully selecting the geometry of the metal center and the structure of the bridging pyridine ligand, a remarkable variety of architectures can be synthesized with high precision.

The combination of metal complexes with pyridine-based bridging ligands has led to the creation of diverse and sophisticated supramolecular structures.

Macrocycles: The self-assembly of simple, ditopic pyridine ligands with cis-protected metal ions often results in the formation of 2D metallo-macrocycles. For instance, combining ambidentate pyridyl-carboxylate ligands with platinum-containing acceptors leads to the selective formation of discrete 2D macrocyclic species. nih.gov Similarly, flexible pyridine-appended ligands treated with a cis-protected Pd(II) ion can form M2L2 or M4L4 macrocyclic assemblies. researchgate.net The use of multidentate pyridyl-based ligands with dpppPd(II) triflate has also been shown to produce discrete metallo-supramolecular polygons. fu-berlin.de

Catenanes: Catenanes, which are mechanically interlocked molecules consisting of two or more rings, can be formed through supramolecular self-assembly. A notable example involves the reaction of a Pd(II) complex, (en)Pd(NO3)2, with a flexible ligand containing two pyridine units. This system exists in a dynamic equilibrium between a simple macrocycle and its rsc.orgcatenane dimer, with the equilibrium strongly favoring the catenane in polar solvents. oup.com The formation of these interlocked structures is often stabilized by π-stacking and CH-π interactions between the aromatic units of the interlocked rings. soken.ac.jp

Cages: Three-dimensional, cage-like structures can be assembled by using tridentate or other polytopic pyridine-based ligands. The combination of a flexible, C3-symmetric tridentate ligand with a Pd(II) complex can form a spherical M3L2 cage, but often only in the presence of a suitable guest molecule that acts as a template. oup.com More rigid ligands can lead to the formation of larger, hollow cage structures. For example, flexible pyridine-bridged diimidazole ligands have been used to self-assemble with palladium(II) building blocks to form novel metallacalixarenes, which are bowl-shaped cage compounds with anion-binding capabilities. doi.org

Table 2: Examples of Self-Assembled Architectures with Pyridine Ligands

| Architecture | Metal Center | Pyridine Ligand Type | Example System |

| Macrocycle | Platinum(II) | Ambidentate Pyridyl-Carboxylate | 2D Pt-based macrocycles formed with high isomeric selectivity. nih.gov |

| Macrocycle | Palladium(II) | Flexible Ditopic Pyridine | Dynamic equilibrium of M2L2 and M4L4 assemblies. researchgate.net |

| rsc.orgCatenane | Palladium(II) | Flexible Bis-pyridine | Spontaneous catenation driven by slippage of preformed rings. oup.com |

| Cage | Palladium(II) | Flexible Tridentate Pyridine | Guest-templated formation of an M3L2 spherical cage. oup.com |

| Cage | Palladium(II) | Flexible Pyridine-bridged Diimidazole | Formation of metallacalixarenes for anion recognition. doi.org |

The structure of the pyridine-based bridging ligand is paramount in dictating the final supramolecular architecture. Key factors include the number of binding sites (denticity), the angles between them, and the flexibility of the ligand backbone.

Linear vs. Bent Ligands: A classic example is the reaction of (en)Pd(NO3)2 with different ligands. A linear, rigid ligand like 4,4′-bipyridine produces a stable M4L4 "molecular square," whereas a flexible ligand with a larger bite angle forms a simple M2L2 dinuclear macrocycle. oup.com

Ligand Flexibility: Flexible ligands can adapt their conformation to form stable complexes, which can be crucial for creating intricate structures like catenanes or guest-adaptive cages. oup.comdoi.org In contrast, rigid ligands offer more predictable and controlled assembly into well-defined geometric shapes.

Multidentate Ligands: Ligands with multiple coordination sites are essential for building 3D structures. Tetratopic ligands offering both a central chelating site (like a 2,2′-bipyridine) and peripheral pyridine rings can be used to construct complex polygons. fu-berlin.de Tridentate ligands are commonly employed to form cage-like M3L2 or M4L6 structures. oup.comresearchgate.net The pre-organization of binding sites, such as in a phenanthroline core versus a more flexible biphenyl (B1667301) core, can also influence the assembly process, though sometimes dynamic combinatorial libraries are formed if the energy differences are small. fu-berlin.de

Macrocyclic, Catenane, and Cage Architectures

Intermolecular Interactions in Solid-State Structures

In the solid state, the packing of molecules is governed by a subtle interplay of intermolecular forces. For pyridine derivatives, hydrogen bonding and π–π stacking are dominant interactions that define their crystal structures.

The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors like O-H or N-H groups. preprints.org These interactions are fundamental to the crystal engineering of pyridine-containing compounds. Computational studies have shown that dimerization through hydrogen bonds can significantly affect the properties of pyridine derivatives. nih.gov

A pertinent example is the crystal structure of 3-amino-1-propylpyridinium bromide, a compound closely related to 3-propylpyridine. iucr.orgiucr.org Its solid-state structure is stabilized by an extensive network of N—H···Br and C—H···Br hydrogen bonds. iucr.org In the crystal, two independent cations and bromide anions form a complex network where cations are linked into chains via these hydrogen bonds. iucr.org The crystal packing of such salts demonstrates how hydrogen bonds are a primary means of molecular organization in the solid state. rsc.org The interaction between pyridine derivatives and carboxylic acids via O–H···N hydrogen bonds is another well-studied motif that can be used to create co-crystals and liquid crystalline materials. rsc.orgpreprints.org

Table 3: Hydrogen Bonding in 3-amino-1-propylpyridinium bromide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N4—H4A···Br2 | 0.89 | 2.50 | 3.319 (4) | 154 |

| N4—H4B···Br1 | 0.89 | 2.51 | 3.393 (4) | 170 |

| C12—H12···Br2 | 0.93 | 2.92 | 3.753 (5) | 150 |

| C16—H16C···Br1 | 0.96 | 2.98 | 3.811 (6) | 146 |

Data sourced from the crystallographic study of 3-amino-1-propylpyridinium bromide. iucr.org

The aromatic pyridine ring can engage in π–π stacking interactions, which are attractive non-covalent interactions between the electron clouds of adjacent rings. These interactions are crucial for the stabilization of crystal lattices and the assembly of supramolecular structures. researchgate.net The geometry of the interaction can vary, with common motifs being parallel-displaced or T-shaped arrangements, which are generally more favorable than a direct face-to-face sandwich geometry. acs.org

Applications of 3 Propylpyridine Derivatives in Advanced Materials Science

Development of Ionic Liquids and Related Materials

Ionic liquids (ILs) are salts that exist in a liquid state below 100°C, and often even at room temperature. acs.org They are composed entirely of ions and exhibit unique properties such as negligible vapor pressure, high thermal stability, and tunable viscosity. acs.org The ability to modify the cation and anion allows for the design of ILs with specific characteristics, earning them the name "designer solvents". acs.org

Pyridinium-Based Ionic Liquids

Pyridinium-based ionic liquids are a class of ILs that feature a substituted pyridinium (B92312) cation. alfa-chemistry.com The properties of these ILs, such as melting point, viscosity, and thermal stability, can be finely tuned by altering the alkyl substituents on the pyridinium ring and by selecting different anions. researchgate.netmdpi.com For instance, the melting point of 1-alkyl-3-methylimidazolium tetrafluoroborate (B81430) decreases as the alkyl chain length increases from ethyl to hexyl. acs.org This principle of tunability is central to their design.

Derivatives of 3-propylpyridine are used to create pyridinium cations, which are then paired with various anions to form ILs. The structure of the resulting 3-propylpyridinium cation influences the intermolecular forces, such as van der Waals interactions and hydrogen bonding, which in turn dictate the macroscopic properties of the ionic liquid. uliege.be The combination of different cations and anions allows for the creation of a vast number of unique ILs, each with distinct properties. mdpi.com The stability and reactivity of these pyridinium-based ILs make them suitable for various chemical applications, including as solvents and catalysts in organic synthesis. alfa-chemistry.com

Ionic Liquid Design for Specific Material Properties

The design of ionic liquids for specific applications is a key area of research, driven by the ability to customize their physicochemical properties. acs.org By strategically selecting the cation and anion, researchers can create ILs with optimized characteristics for use as heat transfer fluids, electrolytes in batteries, or solvents in chemical processes. mdpi.com

The thermophysical properties of pyridinium-based ILs, such as density, speed of sound, viscosity, and electrical conductivity, are systematically studied to understand structure-property relationships. acs.org For example, studies on ILs like 3-methyl-1-propylpyridinium bis(trifluoromethylsulfonyl)imide help in understanding how the choice of cation and anion affects density and other thermodynamic properties under varying pressure and temperature. ua.pt Mixing different ionic liquids can also create new materials with unique properties not found in the parent ILs. rsc.org This approach adds another layer of complexity and potential for designing materials with highly specific functionalities. rsc.org The goal is to create ILs that are not only effective for a particular task but are also more environmentally benign than traditional volatile organic compounds. ua.pt

Hybrid Organic-Inorganic Materials and Polymers

Hybrid organic-inorganic materials combine the distinct properties of both organic and inorganic components into a single composite. Silsesquioxanes are a prominent class of these hybrid materials, possessing the general formula (RSiO1.5)n, where 'R' is an organic group. mdpi.com These materials can be synthesized via a sol-gel process and are easily functionalized, making them versatile for numerous applications. mdpi.comCurrent time information in Bangalore, IN.

Silsesquioxane 3-n-Propylpyridinium Chloride Polymers

A notable example of a hybrid material derived from this compound is the silsesquioxane 3-n-propylpyridinium chloride polymer (SiPy+Cl−). researchgate.netscielo.br This water-soluble polymer is recognized for its ability to form stable, thin films on various substrates, including silica (B1680970) gel, aluminum oxide, and graphite (B72142). researchgate.netscielo.brscielo.br As a strong anionic exchanger, its ion-exchange capacity is independent of the solution's pH due to the permanently charged pyridinium ion. researchgate.netscielo.br This polymer serves as a foundational platform for creating multifunctional materials with applications in adsorption and electrochemistry. scielo.br

The synthesis of SiPy+Cl− involves a multi-step sol-gel process. mdpi.comscielo.br It begins with the acid-catalyzed hydrolysis of tetraethylorthosilicate (TEOS) with 3-chloropropyltrimethoxysilane (B1208415) (CPTMS). mdpi.com Following the formation of the silica network, the material reacts with pyridine (B92270) to attach the functional pyridinium group, resulting in the final water-soluble polymer. mdpi.com

Synthesis and Functionalization of Silica Surfaces

The SiPy+Cl− polymer is adept at modifying and functionalizing silica and other surfaces. dntb.gov.ua It can be coated onto substrates like SiO2, Al2O3, and cellulose (B213188) to create a stable, functional film. researchgate.netdntb.gov.ua This functionalization is crucial for subsequent applications, such as the immobilization of other chemical species. For instance, the polymer film can act as a host matrix for metal complexes like copper (II) tetrasulfophthalocyanine or for metal ions such as Cu2+. scielo.brnih.gov

The synthesis process for these hybrid materials typically involves the sol-gel method, where precursors undergo hydrolysis and condensation reactions. mdpi.com This method allows for the creation of an inorganic silica network that is covalently bonded to the organic propylpyridinium groups. mdpi.com The resulting material can be further modified, for example, by incorporating copper (II) chloride, which coordinates with the pyridinium nitrogen atoms, to impart new properties like antimicrobial activity. scielo.br The ability of SiPy+Cl− to form stable films and its high affinity for metal ions make it a valuable tool for surface functionalization. researchgate.netscielo.br

Application as Adsorbent Materials and in Electrodes/Sensors

The unique properties of Silsesquioxane 3-n-Propylpyridinium Chloride polymers make them highly effective as adsorbent materials and as key components in electrochemical sensors and biosensors. mdpi.comresearchgate.net

As an adsorbent, the polymer demonstrates a strong affinity for various anions and metal complexes due to its anionic exchange characteristics. researchgate.net Research has shown its ability to adsorb metal chlorides like CuCl2, ZnCl2, CdCl2, NiCl2, and FeCl2 from ethanol (B145695) solutions. researchgate.net The adsorption process often follows the Langmuir model, indicating a good affinity between the anions and the solid polymer surface. researchgate.net

In the field of electrochemistry, SiPy+Cl− is used to construct modified electrodes and sensors for detecting a wide range of analytes. mdpi.com The polymer can be coated onto a graphite rod or other conductive surfaces to create ion-selective electrodes. scielo.brtandfonline.com These sensors have been successfully developed for the determination of Cr(VI), saccharin, and nitrite (B80452). researchgate.netscielo.brtandfonline.com For example, a Cr(VI) sensor using a SiPy+Cl− coated graphite electrode exhibited a rapid response time of 15 seconds and a low detection limit of 0.15 ppm. scielo.brscielo.br

Furthermore, these polymers serve as building blocks for nanostructured thin films using techniques like the Layer-by-Layer (LbL) method. nih.gov Nanostructured films of SiPy+Cl− and copper (II) tetrasulfophthalocyanine have been used to create sensors for neurotransmitters like dopamine. nih.gov The polymer can also be used to stabilize nanoparticles, such as gold nanoparticles, which are then incorporated into sensors for detecting nitrophenol isomers. researcher.life

The versatility of Silsesquioxane 3-n-Propylpyridinium Chloride is highlighted in the following table, which summarizes the performance of various sensors developed using this polymer.

| Analyte | Sensor Type | Detection Limit | Response Time | Linear Range |

| Chromium (VI) | Polymer Coated Graphite Rod | 2.8 x 10⁻⁶ mol L⁻¹ (0.15 ppm) | 15 s | 3.1 x 10⁻⁶ - 1.8 x 10⁻² mol L⁻¹ |

| Saccharin | Polymer Coated Graphite Rod | 5.5 x 10⁻⁶ mol L⁻¹ | 10-20 s | 6.9 x 10⁻⁶ - 5.3 x 10⁻³ mol L⁻¹ |

| Nitrite (NO₂⁻) | Carbon Paste Electrode | - | - | 6.3 - 143.6 µmol L⁻¹ |

| Dopamine (DA) | LbL Film Electrode | - | - | 1.96 x 10⁻⁴ - 1.31 x 10⁻³ mol L⁻¹ |

| Glucose | LbL Film Biosensor | 0.022 mmol L⁻¹ | - | 0.2 - 1.6 mmol L⁻¹ |

Development of Fibrous Organosilanes for Regenerative Medicine

The integration of organic and inorganic components at the molecular level has given rise to hybrid organosilane materials with significant potential in regenerative medicine. These materials can be fabricated into fibrous scaffolds that mimic the native extracellular matrix, providing structural support and a conducive environment for cell growth and differentiation. researchgate.net A notable example involves the use of a this compound derivative in the creation of these advanced biomaterials.

Researchers have successfully fabricated fibrous organosilanes from N,N'-bis(3-(triethoxysilyl)propyl)pyridine-2,6-dicarboxyamide (BiTSAP). theses.cznih.gov This compound, which incorporates a pyridine-2,6-dicarboxamide core functionalized with two propyl-triethoxysilane arms, is processed using a combination of sol-gel chemistry and electrospinning techniques. nih.govtheses.cz This method allows for the creation of pure hybrid organosilane fibers without the need for potentially toxic organic polymer supports or surfactants. theses.cznih.gov

These BiTSAP-based fibrous mats have demonstrated excellent biocompatibility and have shown promising interactions with various cell types, including 3T3 fibroblasts and stem cells. nih.govresearchgate.netresearcher.life The fibrous structure provides an ideal scaffold for cell adhesion, proliferation, and differentiation, which are critical processes in tissue regeneration, particularly for applications in neuroregeneration. theses.cz The inherent properties of the organosilane, combining the stability of the silica network with the functionality of the organic pyridine group, make it a promising candidate for constructing biomimetic scaffolds. theses.cz

Key Organosilane Precursor for Fibrous Scaffolds:

| Precursor Name | Abbreviation | Core Structure | Key Application Area |

| N,N'-bis(3-(triethoxysilyl)propyl)pyridine-2,6-dicarboxyamide | BiTSAP | Pyridine-2,6-dicarboxamide | Regenerative Medicine theses.cz |

Pyridine Periodic Mesoporous Organosilicas

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials characterized by organic groups integrated into the framework of ordered mesoporous silica. mdpi.comrsc.org This unique structure is achieved through the hydrolysis and condensation of bridged organosilane precursors, such as bis-silylated organic molecules, in the presence of a structure-directing agent. mdpi.comresearchgate.net The incorporation of pyridine moieties into the PMO framework imparts basicity and metal-coordination capabilities to the material, making it suitable for a range of applications, including catalysis and adsorption. rsc.orgtytlabs.co.jp

The synthesis of pyridine-containing PMOs often involves precursors where a pyridine ring is functionalized with silyl (B83357) groups, for instance, through amide linkages. A common precursor is bis(3-(triethoxysilyl)propyl)pyridine-2,6-dicarboxamide. mdpi.comresearchgate.net During synthesis, this precursor undergoes hydrolysis and polycondensation around a template, such as a Pluronic P123 surfactant. mdpi.com Subsequent removal of the template results in a highly ordered mesoporous structure with pyridine groups homogeneously distributed within the silica walls. mdpi.comrsc.org

The successful incorporation of the pyridine functionality is confirmed through various characterization techniques. Fourier-transform infrared spectroscopy (FT-IR) and solid-state 13C and 29Si cross-polarization and magic angle spinning nuclear magnetic resonance (CP/MAS-NMR) are used to verify the presence of the organic pyridine groups and the silicate (B1173343) network. mdpi.comresearchgate.netcsic.es Nitrogen adsorption/desorption measurements and X-ray diffraction (PXRD) confirm the mesoporous nature and ordered structure of the material. mdpi.comresearchgate.net These materials exhibit high surface areas and accessible, ordered pores.

Characteristics of Pyridine-Based PMOs:

| Property | Description | Analytical Technique(s) |

| Structural Ordering | Highly ordered mesoporous structure with uniform pore size. | PXRD, TEM mdpi.comresearchgate.net |

| Porosity | High surface area and large, accessible pores. | N2 Adsorption/Desorption mdpi.com |

| Framework Composition | Homogeneous distribution of pyridine units covalently bonded within the silica framework. | FT-IR, 13C & 29Si NMR mdpi.comcsic.es |

| Chemical Activity | The pyridine units within the framework are chemically active and accessible for reactions like protonation. | Titration, Metal Adsorption rsc.org |

Catalytic Applications of Pyridine Derivatives

Ligands in Metal Catalysis for Chemical Reactions

Pyridine and its derivatives, including this compound, are effective ligands in metal catalysis due to the presence of a lone pair of electrons on the nitrogen atom, which can coordinate to a metal center. This coordination can influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity. tytlabs.co.jpuniovi.es

In one study, this compound was used as a ligand in the synthesis of iron(II) complexes. uni-regensburg.de These complexes, after activation with a reducing agent, proved to be active catalysts for the hydrogenation of various olefins, including mono-, di-, tri-, and even tetra-substituted substrates. uni-regensburg.de The pyridine ligand plays a crucial role in stabilizing the active iron species and modulating its catalytic performance.

Furthermore, palladium(II) complexes bearing various pyridine ligands have been synthesized and utilized as efficient precatalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic nature of substituents on the pyridine ring significantly affects the physicochemical properties of the resulting palladium complexes and, consequently, their catalytic efficacy. nih.gov While specific studies on this compound in this context are limited, the general principles demonstrate the potential of alkyl-substituted pyridines to serve as valuable ligands in homogeneous catalysis.

Pyridine Derivatives in Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound (an aldehyde or ketone), typically catalyzed by a weak base. slideshare.netresearchgate.netpw.live Pyridine and its derivatives are often employed as homogeneous catalysts for this transformation. researchgate.net

To overcome challenges associated with catalyst separation and recycling, heterogeneous catalysts have been developed. Pyridine-functionalized PMOs, as described in section 6.2.2, serve as efficient and reusable solid base catalysts for the Knoevenagel condensation. researchgate.netcsic.esnih.gov In these systems, the pyridine groups anchored within the mesoporous organosilica framework provide the necessary basic sites for the reaction. nih.gov

The catalytic activity of these materials has been demonstrated in the condensation of various benzaldehyde (B42025) derivatives with malononitrile, achieving high conversions (often >90%) and excellent selectivity under mild reaction conditions, using ethanol as a solvent. csic.esnih.gov A significant advantage of these PMO-based catalysts is their stability and recyclability; they can be recovered by simple filtration and reused multiple times without a significant loss of catalytic activity. researchgate.netnih.gov Metal-organic frameworks (MOFs) based on pyridine-dicarboxylate have also been shown to be effective catalysts for this reaction. acs.org

Catalytic Performance in Knoevenagel Condensation:

| Catalyst System | Reactants | Solvent | Conversion | Selectivity | Reusability |

| Pyridinedicarboxamide-functionalized PMO csic.esnih.gov | Benzaldehyde derivatives + Malononitrile | Ethanol | >90% | Excellent | At least 12 cycles nih.gov |

| Pyridine-2,3-dicarboxylate-based MOFs acs.org | Benzaldehyde + Malononitrile | Ethanol | ~95-98% | Not specified | Up to 7 cycles acs.org |

Electrocatalytic Activity of Pyridinium-Based Films

Pyridinium-based films, derived from pyridine compounds, have garnered attention for their electrocatalytic properties, particularly in the electrochemical reduction of carbon dioxide (CO2). digitellinc.comacs.orgnih.gov These films can be deposited in situ on electrode surfaces, such as copper or silver, modifying their catalytic behavior. digitellinc.comnih.gov The pyridinium ions in the film can act as co-catalysts, facilitating proton and electron transfers necessary for the reduction process. nih.govresearchgate.net

Derivatives of this compound have been specifically investigated in this area. Silsesquioxane polymers containing 3-n-propylpyridinium chloride (SiPy+Cl-) and 3-n-propyl(4-aminomethyl)pyridinium silsesquioxane chloride have been synthesized via the sol-gel process. researchgate.netscielo.brmdpi.com These materials can be used to form layer-by-layer (LbL) films on electrode surfaces. researchgate.net Such modified electrodes have shown enhanced electrocatalytic activity for the oxidation of analytes like nitrite. researchgate.netdntb.gov.ua The presence of the pyridinium group and the silsesquioxane matrix provides a stable and effective platform for electrochemical sensing. scielo.brscielo.br

In the context of CO2 reduction, N-substituted pyridinium additives form films on copper electrodes that can significantly boost the selectivity towards C≥2 products (e.g., ethylene, ethanol) while suppressing the competing hydrogen evolution reaction. digitellinc.comacs.org The structure of the pyridinium additive is crucial in determining the product selectivity. nsf.gov Films derived from pyridinium compounds can increase the local pH at the electrode surface and stabilize CO2 reduction intermediates, thereby facilitating the formation of multi-carbon products. digitellinc.comnsf.gov

Investigations into the Biological and Medicinal Chemistry of 3 Propylpyridine Analogues

Pyridine (B92270) as a Bioisostere in Drug Design

The pyridine ring is a fundamental structural motif in medicinal chemistry, frequently employed as a bioisostere for a phenyl ring. nih.govfiveable.meipinnovative.com Bioisosterism, a strategy in drug design, involves the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. researchgate.netbaranlab.org The replacement of a carbon atom in a benzene (B151609) ring with a nitrogen atom to form pyridine introduces significant changes in the molecule's properties. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance the binding affinity of a drug to its target receptor. nih.govjchemrev.com This substitution also increases the polarity and potential for hydrogen bonding, which can lead to improved solubility and bioavailability of a drug. enpress-publisher.comnih.gov Furthermore, the pyridine ring is generally more resistant to metabolic oxidation compared to a benzene ring, potentially leading to improved metabolic stability and a longer duration of action for the drug. nih.gov The electronic properties of the pyridine ring can also be fine-tuned by the position of the nitrogen atom and the presence of other substituents, allowing for the optimization of a drug's potency and selectivity. ipinnovative.com